N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

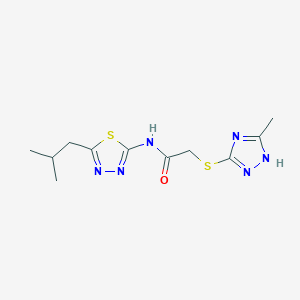

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and linked via a thioacetamide bridge to a 5-methyl-1,2,4-triazole moiety. This structural architecture combines sulfur- and nitrogen-rich heterocycles, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6OS2/c1-6(2)4-9-15-17-11(20-9)13-8(18)5-19-10-12-7(3)14-16-10/h6H,4-5H2,1-3H3,(H,12,14,16)(H,13,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMELAUVHMCJHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that integrates the structural features of thiadiazoles and triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 267.36 g/mol. Its structure features a thiadiazole ring substituted with an isobutyl group, and a triazole moiety linked via a thioether bond to an acetamide functional group.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for various synthesized compounds in related studies ranged from 31.25 to 62.5 μg/mL against bacteria such as Escherichia coli and Staphylococcus aureus .

- The compound's structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively:

- Compounds similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide have shown IC50 values in the range of 4.37 to 8.03 μM against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

- Mechanisms attributed to their anticancer activity include inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been explored:

- Studies have shown that certain derivatives can inhibit viral replication in cell lines infected with human T-cell lymphotropic virus type 1 (HTLV-1), indicating potential use in treating viral infections .

The biological activity of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide is primarily attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in various biological processes.

- Interference with Nucleic Acid Synthesis : Its structure allows it to interact with nucleic acids, thereby inhibiting replication in microbial and cancerous cells.

- Receptor Modulation : The compound may act as an antagonist at specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and testing of thiadiazole derivatives:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole and triazole moiety. The synthesis typically involves multi-step reactions that utilize readily available reagents. For instance, the synthesis may follow a method involving the formation of an acetamide linkage with thiadiazole and triazole derivatives under controlled conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Pharmacological Activities

1. Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a related series of compounds showed cytotoxic effects against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation. In one study, derivatives were synthesized and evaluated for their cytotoxicity using the MTT assay, revealing promising results compared to standard chemotherapeutic agents like doxorubicin .

2. Anti-inflammatory Properties

Molecular docking studies have suggested that compounds similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions these compounds as potential candidates for developing anti-inflammatory drugs .

3. Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth and may be effective against resistant strains due to their unique mechanisms of action that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Evaluation

In a systematic study involving the synthesis of several thiadiazole derivatives, researchers evaluated their anticancer activity against multiple cell lines. The study utilized the MTT assay to determine cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on elucidating the anti-inflammatory mechanisms of thiadiazole derivatives through in silico docking studies. The results indicated strong binding affinities to 5-lipoxygenase, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory agents .

Chemical Reactions Analysis

Thiadiazole and Triazole Ring Formation

-

Thiadiazole synthesis : Typically involves condensation reactions of carbonyl compounds with thiocyanate derivatives or cyclization of hydrazide-thiol precursors . For example, 5-isobutyl-1,3,4-thiadiazol-2-ylamine derivatives are often formed via cyclization of hydrazide-thiol intermediates under basic conditions .

-

Triazole synthesis : The 5-methyl-4H-1,2,4-triazole-3-yl fragment is likely synthesized through cyclization of hydrazide derivatives with isothiocyanates or via [3+2] cycloaddition reactions, such as those involving azides and alkynes.

Thioacetamide Linker Formation

The thioacetamide bridge is typically formed via thiolation reactions . For instance:

-

Reacting a thiadiazole derivative with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., potassium carbonate) to form the acetamide intermediate .

-

Subsequent thioether formation by reacting the acetamide with a triazole thiol derivative under nucleophilic substitution conditions (e.g., using EDC/HOBt coupling agents) .

Final Coupling Reaction

The final step involves coupling the thiadiazole and triazole moieties . This is achieved through:

-

Amidation : Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond between the thiadiazole and the thioacetamide linker .

-

Thiolation : Nucleophilic substitution or thioether bond formation between the thioacetamide and triazole derivatives, often under basic conditions (e.g., ethanol with hydrazine hydrate) .

Key Reactions

Critical Reaction Parameters

-

Solvent : Acetonitrile (amidation) or ethanol (thiolation) .

-

Temperature : Room temperature for amidation; reflux for thiolation .

-

Yield : High yields (e.g., 82–90%) are reported for similar thiolation steps .

Chemical Stability and Reactivity

The compound’s stability and reactivity are influenced by its functional groups:

-

Amide group : Susceptible to hydrolysis under acidic/basic conditions.

-

Thioether bond : Stable under mild conditions but may undergo oxidation or nucleophilic substitution under harsh environments .

-

Heterocyclic rings : Thiadiazole and triazole rings exhibit moderate stability due to aromaticity but can participate in electrophilic substitution reactions .

Comparison of Reaction Methods

Research Findings

-

Biological Activity : While not explicitly detailed for this compound, analogous thiadiazole-triazole hybrids show potential as anticonvulsants, MMP-9 inhibitors, and anticancer agents .

-

Purification : Column chromatography (EtOAc/Petroleum ether) is commonly used to isolate the final product .

-

Analytical Methods : Characterization typically involves IR, NMR, and MS spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to derivatives sharing the N-(1,3,4-thiadiazol-2-yl)-2-(heterocyclic-thio)acetamide backbone, with variations in substituents influencing physicochemical and biological properties. Key examples include:

Key Observations:

- Substituent Bulk and Hydrophobicity: The isobutyl group in the target compound introduces steric bulk and moderate hydrophobicity compared to linear alkyl (e.g., butyl in ) or aromatic (e.g., benzylthio in ) substituents. This may influence solubility and membrane permeability.

- Heterocycle Diversity: The triazole-thiadiazole combination in the target compound differs from analogs with fused systems (e.g., triazinoquinazolinone in ), which may alter binding affinity to enzymes like Akt .

Physical Properties

Melting points and spectral data reflect crystallinity and purity:

Insights:

Q & A

Q. Advanced

- PASS Prediction : Prioritizes testing for activities with Probability "To Be Active" (Pa) > 0.7 (e.g., antimicrobial Pa = 0.85, anticancer Pa = 0.78) .

- Molecular Docking : Simulates binding to targets (e.g., EGFR kinase) using AutoDock Vina. Validate poses with RMSD < 2.0 Å and binding energies < -7.0 kcal/mol .

- ADMET Prediction : SwissADME evaluates drug-likeness (e.g., Lipinski’s Rule compliance) .

What strategies resolve contradictions in biological activity data across derivatives?

Q. Advanced

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., isobutyl vs. phenyl groups) on bioactivity .

- In Silico vs. In Vitro Correlation : Validate computational predictions with standardized assays (e.g., MIC for antimicrobial activity) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing substituents) .

How can quantum chemical calculations optimize synthesis?

Q. Advanced

- Reaction Path Search : Use Gaussian 09 with DFT (B3LYP/6-31G*) to identify low-energy pathways for key steps (e.g., thiolation) .

- Transition State Analysis : IRC calculations verify reaction mechanisms (e.g., SN2 vs. radical pathways) .

- Solvent Effects : COSMO-RS predicts optimal solvents (e.g., DMF vs. acetonitrile) for yield improvement .

What experimental designs evaluate thione-thiol tautomerism in this compound?

Q. Basic

- Spectroscopic Monitoring : Track tautomeric equilibrium in DMSO-d₆ using 1H NMR (thiol S-H signal at δ 3.5 ppm vs. thione absence) .

- Theoretical Calculations : Compare experimental IR data with DFT-predicted vibrational modes for thione (C=S) and thiol (S-H) .

- pH-Dependent Studies : Adjust pH (2–12) to shift equilibrium; monitor via UV-Vis (λmax shifts at 270–290 nm) .

How do substituent variations impact physicochemical properties and bioactivity?

Q. Advanced

- Isobutyl vs. Benzyl : Isobutyl enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

- Methyl Triazole : Methyl groups increase metabolic stability (t₁/₂ > 120 min in liver microsomes) compared to unsubstituted analogs .

- Bioactivity Correlation : Use Hansch analysis to link logP, polar surface area, and IC₅₀ values .

What methodologies address scalability challenges in synthesis?

Q. Advanced

- Process Simulation : Aspen Plus models reaction kinetics and heat transfer for pilot-scale reactors .

- Continuous Flow Systems : Reduces purification steps and improves yield (e.g., microreactors for chloroacetyl chloride reactions) .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate formation .

How is biological potential validated beyond computational predictions?

Q. Basic

- Primary Assays : Screen antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) .

- Secondary Assays : Evaluate cytotoxicity (MTT assay on HEK-293 cells) and selectivity indices (SI > 10 preferred) .

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

What are the limitations of current synthetic methods, and how can they be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.